(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Description
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride (CAS: 1158362-82-3) is a tertiary amine hydrochloride salt with a 2,3,4-trimethoxybenzyl substituent and a 2-methylpropyl (isobutyl) chain.
Properties
IUPAC Name |
2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-10(2)8-15-9-11-6-7-12(16-3)14(18-5)13(11)17-4;/h6-7,10,15H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLIGAUOBZKDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=C(C=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4-trimethoxybenzaldehyde and 2-methylpropylamine.
Condensation Reaction: These starting materials undergo a condensation reaction to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Controlled Temperature: Maintaining a specific temperature range to ensure high yield and purity.
Catalysts: Using catalysts to accelerate the reaction.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted amines or other derivatives.
Scientific Research Applications
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
The compound can be compared to structurally or functionally related amines and hydrochlorides, focusing on substituent effects, physicochemical properties, and applications. Below is a detailed analysis:
Structural Analogues
| Compound Name | CAS | Molecular Formula | Substituents | Key Differences |
|---|---|---|---|---|
| (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride | 1158362-82-3 | C₁₅H₂₃NO₃·HCl | 2,3,4-Trimethoxybenzyl, isobutyl | Reference compound |
| 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride | 83979-31-1 | C₁₂H₁₉NO₂·HCl | 3,4-Dimethoxyphenyl, methylpropyl | Fewer methoxy groups (positions 3,4 vs. 2,3,4) and shorter alkyl chain |
| Ethylphenidate Hydrochloride (Impurity E) | 19716-79-1 | C₁₅H₂₁NO₂·HCl | Phenyl, piperidinyl, ethyl ester | Ester functional group; lacks methoxy substituents |
| TP-238 Hydrochloride | N/A | C₂₂H₃₀N₆O₃S·HCl | Pyrimidine, pyrazole, dimethylamino-propoxy | Heterocyclic core; sulfonyl and aminoethoxy groups |
Key Observations :
- Methoxy Positioning : The 2,3,4-trimethoxy configuration in the target compound may enhance electron-donating effects and steric bulk compared to 3,4-dimethoxy derivatives .
- Alkyl Chain Variations : The isobutyl group in the target compound likely increases lipophilicity relative to shorter chains (e.g., methylpropyl in [3-(3,4-dimethoxyphenyl)propyl]methylamine) .
Physicochemical Properties
| Property | Target Compound | [3-(3,4-Dimethoxyphenyl)propyl]methylamine HCl | Ethylphenidate HCl |
|---|---|---|---|
| Molecular Weight | ~285.8 (C₁₅H₂₃NO₃·HCl) | 245.74 (C₁₂H₁₉NO₂·HCl) | 283.79 (C₁₅H₂₁NO₂·HCl) |
| Melting Point | Not reported | 183–184°C | Not reported |
| Solubility | Not reported | Slight in chloroform, DMSO, methanol | Likely polar solvent-soluble due to ester group |
| Stability | Hygroscopic (inferred) | Hygroscopic | Stable under standard conditions |
Analysis :
- The higher molecular weight and methoxy count of the target compound suggest reduced aqueous solubility compared to Ethylphenidate HCl, which has a polar ester group .
- Stability data are lacking for the target compound, but hygroscopicity is common among amine hydrochlorides, necessitating controlled storage .
Pharmacological and Regulatory Considerations
- Target Compound: No explicit pharmacological data are available.
- Ethylphenidate HCl : A controlled substance due to stimulant properties, highlighting the regulatory importance of structural analogs .
- TP-238 HCl : A research chemical with pyrimidine and pyrazole moieties, indicating diverse targets (e.g., kinase inhibition) compared to the target compound’s simpler amine structure .
Regulatory Notes:
- Impurities like Ethylphenidate HCl are tightly regulated in pharmaceuticals, suggesting that analogs of the target compound may require rigorous purity profiling .
Biological Activity
Overview
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a compound with significant potential in biological research and therapeutic applications. Its unique structure, characterized by a 2-methylpropyl group and a trimethoxyphenyl moiety, allows it to interact with various biological targets, leading to diverse pharmacological effects.
- Molecular Formula : C14H24ClNO3
- CAS Number : 1158362-82-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, the trimethoxyphenyl group has been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism positions the compound as a potential anticancer agent by disrupting mitotic processes in cancer cells.
Biological Activities
-
Anticancer Properties :
- Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by interfering with microtubule dynamics.
- Case Study : In vitro studies demonstrated a significant reduction in cell viability in breast cancer cell lines treated with this compound.
-
Antimicrobial Effects :
- The compound has shown activity against several bacterial strains, suggesting potential as an antimicrobial agent.
- Research Findings : A study reported effective inhibition of gram-positive and gram-negative bacteria at varying concentrations.
-
Enzyme Inhibition :
- It has been observed to inhibit key enzymes involved in metabolic pathways, such as telomerase and Taq polymerase, making it a valuable tool in molecular biology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,4,5-Trimethoxyphenethylamine | Similar trimethoxyphenyl group | Antidepressant effects |
| 2,4,5-Trimethoxybenzylamine | Benzylamine structure | Anticancer properties |
| (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride | Isopropylamine moiety | Antimicrobial and anticancer activities |
Research Applications
The compound's versatility extends to various fields:
- Organic Synthesis : Used as a building block for synthesizing more complex molecules.
- Pharmaceutical Development : Explored for its therapeutic potential in drug formulations targeting cancer and infectious diseases.
- Industrial Use : Employed in the production of specialty chemicals due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
